5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
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Overview
Description
- Reactants: Intermediate from Step 3, sulfonyl chloride derivative.
- Conditions: Reflux in an organic solvent with a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrimidine Core
- Reactants: 2,4-diaminopyrimidine, appropriate chlorinating agents.
- Conditions: Reflux in an organic solvent such as dichloromethane or chloroform.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can occur at the pyrimidine core and the sulfonylphenyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and sulfonylphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-methylphenyl)pyrimidine-2,4-diamine
- 5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-ethylphenyl)pyrimidine-2,4-diamine
Uniqueness
The uniqueness of 5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonylphenyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C23H26ClN5O3S |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
5-chloro-2-N-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN5O3S/c1-14(2)33(30,31)21-7-5-4-6-18(21)27-22-17(24)13-26-23(29-22)28-19-10-15-8-9-25-12-16(15)11-20(19)32-3/h4-7,10-11,13-14,25H,8-9,12H2,1-3H3,(H2,26,27,28,29) |
InChI Key |
NEBHHPFFBCTEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C4CNCCC4=C3)OC |
Origin of Product |
United States |
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